molecular formula C17H21NO4S B2354512 N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448126-46-2

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2354512
CAS No.: 1448126-46-2
M. Wt: 335.42
InChI Key: UUJDNVBAIFAYGB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxy group, and a methoxy group

Preparation Methods

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide typically involves several steps. One common method includes the reaction of 3-hydroxy-3-phenylpropylamine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide: This compound has a similar structure but with a different position of the methyl group, which can lead to different chemical and biological properties.

    Isoindoline-1,3-dione derivatives: These compounds share some structural similarities and are also studied for their biological activities, including anticancer and anticonvulsant properties

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-12-15(8-9-17(13)22-2)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJDNVBAIFAYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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